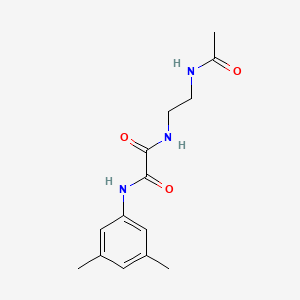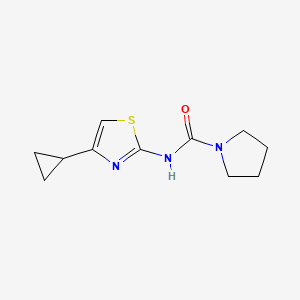
N-(2-acetamidoethyl)-N'-(3,5-dimethylphenyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-acetamidoethyl)-N'-(3,5-dimethylphenyl)oxamide, also known as AEDMPO, is a chemical compound that belongs to the class of oxamides. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The mechanism of action of N-(2-acetamidoethyl)-N'-(3,5-dimethylphenyl)oxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and disrupting mitochondrial function. It also inhibits the activity of cholinesterase enzymes by binding to their active sites and preventing the hydrolysis of acetylcholine.
Biochemical and physiological effects:
N-(2-acetamidoethyl)-N'-(3,5-dimethylphenyl)oxamide has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as an anticancer agent. It has also been shown to exhibit good stability and solubility in aqueous solutions, making it suitable for use in biological assays and drug delivery systems. However, its effects on normal cells and tissues are not fully understood, and further studies are needed to evaluate its safety and efficacy in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-acetamidoethyl)-N'-(3,5-dimethylphenyl)oxamide has several advantages for use in laboratory experiments, including its ease of synthesis, high yield and purity, and low toxicity. However, its limitations include its relatively high cost compared to other oxamide derivatives and its limited availability in some regions.
Zukünftige Richtungen
There are several future directions for research on N-(2-acetamidoethyl)-N'-(3,5-dimethylphenyl)oxamide, including the development of more efficient synthesis methods, the evaluation of its pharmacokinetics and pharmacodynamics in vivo, and the optimization of its anticancer activity through structure-activity relationship studies. It also has potential applications in other fields, such as catalysis and sensing, which warrant further investigation.
Synthesemethoden
N-(2-acetamidoethyl)-N'-(3,5-dimethylphenyl)oxamide can be synthesized through a simple and efficient method that involves the reaction of 3,5-dimethylphenyl isocyanate with N-(2-hydroxyethyl)acetamide. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is obtained in high yield and purity, making it suitable for further applications.
Wissenschaftliche Forschungsanwendungen
N-(2-acetamidoethyl)-N'-(3,5-dimethylphenyl)oxamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been investigated as a potential inhibitor of cholinesterase enzymes, which are involved in the pathogenesis of Alzheimer's disease. In material science, N-(2-acetamidoethyl)-N'-(3,5-dimethylphenyl)oxamide has been used as a building block for the synthesis of novel functional materials, such as metal-organic frameworks and coordination polymers.
Eigenschaften
IUPAC Name |
N-(2-acetamidoethyl)-N'-(3,5-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-9-6-10(2)8-12(7-9)17-14(20)13(19)16-5-4-15-11(3)18/h6-8H,4-5H2,1-3H3,(H,15,18)(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBGQGANNYMWRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCNC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7529667.png)




![N-(2-amino-2-oxoethyl)-N-cyclopentylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7529703.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7529725.png)
![N-[2-(dimethylamino)pyridin-3-yl]nicotinamide](/img/structure/B7529728.png)

![1-[4-(5-Nitrothiophene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7529740.png)
![N-methyl-N-[phenyl(pyridin-2-yl)methyl]methanesulfonamide](/img/structure/B7529743.png)
![N-[3-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B7529747.png)